

# α-Ergocryptinine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Guide: α-Ergocryptinine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of  $\alpha$ -Ergocryptinine-d3, a deuterated form of the ergot alkaloid  $\alpha$ -Ergocryptinine. This document outlines its chemical properties, relevant experimental protocols, and its interaction with biological systems, particularly the dopaminergic pathways.

## **Core Compound Information**

 $\alpha$ -Ergocryptinine is a diastereomer of  $\alpha$ -ergocryptine, and the "-d3" designation indicates the presence of three deuterium atoms, making it a valuable tool in metabolic and pharmacokinetic studies. While a specific CAS number for  $\alpha$ -Ergocryptinine-d3 is not publicly available, data for the non-deuterated form and the deuterated epimer are provided for reference.

Table 1: Physicochemical Properties of α-Ergocryptinine and its Analogs



| Compound            | CAS Number    | Molecular Formula | Molecular Weight (<br>g/mol ) |
|---------------------|---------------|-------------------|-------------------------------|
| α-Ergocryptinine    | 511-10-4      | C32H41N5O5        | 575.70                        |
| α-Ergocryptine-d3   | 1794783-50-8  | C32H38D3N5O5      | 578.72[1][2]                  |
| α-Ergocryptinine-d3 | Not Available | C32H38D3N5O5      | 578.72 (calculated)           |

# **Experimental Protocols Synthesis of Deuterated Ergot Alkaloids**

The introduction of deuterium into ergot alkaloids like  $\alpha$ -ergocryptinine can be achieved through semi-synthetic methods. A general approach involves the N6-demethylation of the parent alkaloid to form the "nor" intermediate. This is followed by remethylation using a deuterated methylating agent, such as  $^{13}\text{CD}_3$ -labeled iodomethane.

#### General Synthesis Workflow:

- Demethylation: The native ergot alkaloid is dissolved in a suitable solvent (e.g., methanol or dichloromethane) and cooled. A demethylating agent, such as meta-chloroperbenzoic acid, is added to facilitate the removal of the N6-methyl group.
- Purification of "Nor" Intermediate: The resulting demethylated ergot alkaloid is purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
- Remethylation with Deuterated Agent: The purified "nor" alkaloid is redissolved (e.g., in acetone), and a deuterated methylating agent (e.g., ¹³CD₃I) is introduced to yield the final deuterated product.
- Final Purification: The crude mixture undergoes a final purification step, typically via preparative HPLC, to isolate the high-purity deuterated ergot alkaloid.





Click to download full resolution via product page

A simplified workflow for the synthesis of deuterated  $\alpha$ -ergocryptinine.



## **Biological Activity and Signaling Pathways**

Ergot alkaloids, including  $\alpha$ -ergocryptinine, are known for their interaction with various neurotransmitter receptors, most notably dopamine receptors.  $\alpha$ -Ergocryptinine acts as an agonist at D2 dopamine receptors.

### **Dopamine D2 Receptor Signaling**

Activation of the D2 dopamine receptor by an agonist like  $\alpha$ -ergocryptinine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Key steps in the D2 receptor signaling pathway:

- Agonist Binding: α-Ergocryptinine-d3 binds to the D2 dopamine receptor, a G proteincoupled receptor (GPCR).
- G Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi).
- Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
- Reduction of cAMP: The inhibition of adenylyl cyclase results in a decreased conversion of ATP to cyclic AMP (cAMP).
- Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately altering cellular responses.





Click to download full resolution via product page

Signaling pathway of  $\alpha$ -ergocryptinine-d3 via the dopamine D2 receptor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- To cite this document: BenchChem. [α-Ergocryptinine-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155942#ergocryptinine-d3-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com